Cas no 655-25-4 (N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine)

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- (1Z)-2,2,2-trifluoro-1-phenylethanone oxime
- 2,2,2-Trifluoro-1-phenylethanone oxime
- Ethanone, 2,2,2-trifluoro-1-phenyl-, oxime
- 67655-82-7
- SCHEMBL1669122
- N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
- AB70383
- 2,2,2-Trifluoro-1-phenylethanoneoxime
- 2,2,2-TRIFLUORO-1-PHENYL-ETHANONE OXIME
- 67655-83-8
- 655-25-4
- omega,omega,omega-trifluoroacetophenone oxime
- (Z)-2,2,2-TRIFLUORO-1-PHENYLETHANONE OXIME
-
- MDL: MFCD25965865
- インチ: InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H
- InChIKey: TUKWYJVGKNCDJJ-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C(=NO)C(F)(F)F
計算された属性
- 精确分子量: 189.04000
- 同位素质量: 189.040148
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 194
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 32.6
じっけんとくせい
- 密度みつど: 1.27
- Boiling Point: 194.1°C at 760 mmHg
- フラッシュポイント: 71.2°C
- Refractive Index: 1.461
- PSA: 32.59000
- LogP: 2.42720
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B642808-10mg |
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine |
655-25-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B642808-100mg |
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine |
655-25-4 | 100mg |
$ 295.00 | 2022-06-07 | ||
abcr | AB279557-1 g |
2,2,2-Trifluoroacetophenone oxime; . |
655-25-4 | 1 g |
€695.00 | 2023-07-20 | ||
TRC | B642808-50mg |
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine |
655-25-4 | 50mg |
$ 210.00 | 2022-06-07 | ||
Alichem | A019118592-1g |
2,2,2-Trifluoro-1-phenylethanone oxime |
655-25-4 | 97% | 1g |
$609.00 | 2023-09-01 | |
abcr | AB279557-1g |
2,2,2-Trifluoroacetophenone oxime; . |
655-25-4 | 1g |
€695.00 | 2025-02-20 | ||
Crysdot LLC | CD12046185-1g |
2,2,2-Trifluoro-1-phenylethanone oxime |
655-25-4 | 97% | 1g |
$580 | 2024-07-24 |
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine 関連文献
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamineに関する追加情報
Recent Advances in the Study of N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine (CAS: 655-25-4)
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine (CAS: 655-25-4) is a fluorinated hydroxylamine derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile intermediate in organic synthesis, as well as its biological activity in modulating enzymatic processes. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, mechanism of action, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's ability to serve as a selective inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. The researchers demonstrated that the trifluoromethyl group enhances binding affinity to HDAC active sites, while the hydroxylamine moiety facilitates chelation of zinc ions critical for enzymatic activity. Molecular docking simulations revealed a binding energy of -9.2 kcal/mol for HDAC6, suggesting strong potential for isoform-selective inhibition.
In the field of synthetic methodology, a breakthrough was reported in Angewandte Chemie (2024) describing an efficient one-pot synthesis of 655-25-4 from phenyl trifluoromethyl ketone and hydroxylamine hydrochloride under mild conditions. The optimized procedure achieved an 87% yield with excellent purity (>99%), addressing previous challenges with byproduct formation. This advancement has significant implications for scaling up production of this valuable building block for medicinal chemistry applications.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) examined the metabolic stability of 655-25-4 using human liver microsomes. The compound exhibited moderate clearance (23 mL/min/kg) with primary metabolism occurring via glucuronidation of the hydroxylamine group. These findings inform future structural modifications to improve metabolic stability while maintaining biological activity.
Emerging applications include its use as a radical trap in polymer chemistry, where the compound's ability to terminate chain reactions has been leveraged to control molecular weight distributions. Additionally, preliminary studies suggest potential as a nitric oxide donor in cardiovascular research, though this requires further validation. The compound's dual functionality as both an electrophile (via the imine) and nucleophile (via the hydroxylamine) continues to inspire novel synthetic transformations.
Future research directions highlighted in recent reviews focus on expanding the structural diversity of analogs, particularly through modification of the phenyl ring and exploration of alternative fluorinated groups. The development of prodrug strategies to address the compound's moderate aqueous solubility (2.1 mg/mL at pH 7.4) represents another active area of investigation. As understanding of its biological targets grows, 655-25-4 is poised to play an increasingly important role in the design of next-generation therapeutics.
655-25-4 (N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine) Related Products
- 300726-25-4(2-(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl-1-phenylethan-1-one)
- 2034344-62-0(N'-(2,4-dimethoxyphenyl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide)
- 1974287-45-0(1-(Isocyanomethyl)-4-(methoxymethyl)benzene)
- 1097190-97-0(3-[(3,5-dichlorophenyl)carbamoyl]-2-{[3-(dimethylamino)propyl]amino}propanoic acid)
- 898431-42-0(N-2-(3,4-dimethoxyphenyl)ethyl-2-{2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxy}acetamide)
- 1804704-29-7(4-(Difluoromethyl)-2-fluoro-3-iodo-5-methoxypyridine)
- 2229525-19-1(2,2-difluoro-1-(1H-indol-7-yl)ethan-1-ol)
- 1572-84-5(1,4-Bis(butyryloxy)-2-butene)
- 2138082-58-1(2-cyclopropyl-3-(2-methylbutan-2-yl)oxypropane-1-sulfonyl chloride)
- 1795089-76-7(4-[1-(5-chloro-2-methylphenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one)

